
Acide 4-(1-méthyl-1H-benzimidazol-2-yl)butanoïque
Vue d'ensemble
Description
4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le noyau benzimidazole de l'acide 4-(1-méthyl-1H-benzimidazol-2-yl)butanoïque est connu pour ses propriétés antimicrobiennes. Des recherches indiquent que les dérivés du benzimidazole, y compris ce composé, ont montré des actions inhibitrices modérées à bonnes contre Staphylococcus aureus et Mycobacterium tuberculosis H37Rv . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens qui pourraient être utilisés pour traiter les infections bactériennes résistantes aux antibiotiques actuels.
Thérapeutique du cancer
Ce composé est structurellement apparenté à la bendamustine, un médicament utilisé en chimiothérapie . La bendamustine est connue pour traiter la leucémie lymphoïde chronique et le lymphome non hodgkinien. La similitude de structure implique que l'this compound pourrait être exploré pour ses propriétés anticancéreuses, conduisant potentiellement au développement de nouveaux agents chimiothérapeutiques.
Synthèse chimique
Sigma-Aldrich note que ce composé est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques . Il est probablement utilisé comme un bloc de construction en synthèse chimique, en particulier dans la synthèse de molécules complexes pour des applications pharmaceutiques. Son rôle dans la synthèse d'autres dérivés du benzimidazole pourrait être crucial dans la découverte de nouveaux médicaments.
Recherche en protéomique
Selon Santa Cruz Biotechnology, l'acide 4-(4-méthyl-1H-benzimidazol-2-yl)butanoïque est utilisé dans la recherche en protéomique . Par extension, le composé en question peut également servir un but similaire. La protéomique implique l'étude à grande échelle des protéines, et ce composé pourrait être utilisé dans l'identification et la quantification des protéines, ainsi que dans l'étude de leurs fonctions et de leurs structures.
Étalon de référence en chimie analytique
Le composé est utilisé comme étalon de référence en chimie analytique pour garantir la précision et la cohérence des méthodes analytiques . Ceci est particulièrement important dans l'industrie pharmaceutique, où des mesures précises sont essentielles pour le développement et le contrôle de la qualité des médicaments.
Mécanisme D'action
Target of Action
The compound “4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid” belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known for their broad spectrum of biological activity, including antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents . They are known to interact with various therapeutic targets due to their electron-rich environment, structural features, and binding potency .
Mode of Action
For example, some benzimidazole-based drugs are used as antihistamines, antivirals, and antimitotic agents . The interaction with the target often results in changes at the molecular level, which can lead to the observed biological activity.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For instance, some benzimidazole derivatives have been found to exhibit anticancer activity, suggesting they may interact with pathways involved in cell division and proliferation .
Result of Action
Given the broad spectrum of biological activity exhibited by benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid plays a crucial role in biochemical reactions, particularly due to its benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound interacts with several enzymes and proteins, such as DNA polymerases and topoisomerases, which are essential for DNA replication and repair . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
The effects of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound may inhibit DNA polymerase activity by binding to its active site, preventing DNA synthesis . Additionally, 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid has also been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced cell proliferation and reduced inflammation . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range elicits the maximum therapeutic benefit without causing significant adverse effects .
Metabolic Pathways
4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid can affect metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid plays a critical role in its activity and function . The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules . Targeting signals and post-translational modifications may influence the localization of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid, thereby affecting its biological effects .
Propriétés
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYZHIJSIWBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424636 | |
| Record name | 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802044-51-5 | |
| Record name | 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






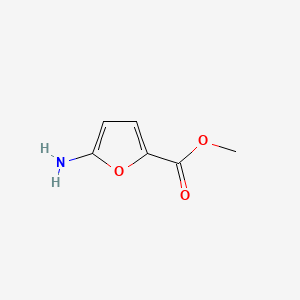
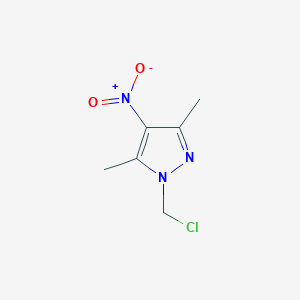
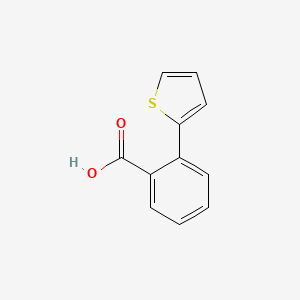

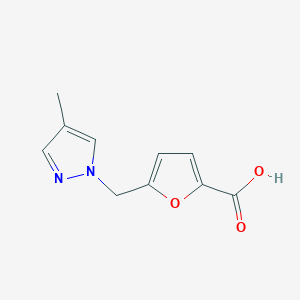

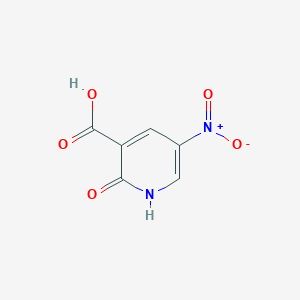
![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)
![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)
![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)
